Methyl phenyl disulfide
Overview
Description
Methyl phenyl disulfide, also known as methyldisulfanylbenzene, is an organic compound with the molecular formula C₇H₈S₂. It is characterized by the presence of a disulfide bond (S-S) linking a methyl group (CH₃) and a phenyl group (C₆H₅). This compound is known for its distinctive sulfurous odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenyl disulfide can be synthesized through several methods. One common approach involves the reaction of thiophenol (benzenethiol) with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming methyl phenyl sulfide, which is then oxidized to this compound using an oxidizing agent like hydrogen peroxide .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidative coupling of thiols. This process involves the reaction of thiophenol with methyl thiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl phenyl disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to thiols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and bromine are commonly used for oxidation reactions
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Reaction Conditions: These reactions are typically carried out under mild to moderate temperatures and in the presence of appropriate solvents such as ethanol or acetic acid
Major Products Formed:
Oxidation: Methyl phenyl sulfoxide and methyl phenyl sulfone.
Reduction: Thiophenol and methyl thiol.
Substitution: Various substituted disulfides and thiols.
Scientific Research Applications
Methyl phenyl disulfide has several applications in scientific research:
Mechanism of Action
Methyl phenyl disulfide can be compared with other disulfides such as diphenyl disulfide and dimethyl disulfide:
Diphenyl Disulfide: Consists of two phenyl groups linked by a disulfide bond.
Dimethyl Disulfide: Consists of two methyl groups linked by a disulfide bond.
Uniqueness: this compound is unique due to its intermediate properties between diphenyl disulfide and dimethyl disulfide. It combines the stability of the phenyl group with the reactivity of the methyl group, making it a versatile compound in various chemical reactions .
Comparison with Similar Compounds
- Diphenyl disulfide
- Dimethyl disulfide
- Ethyl phenyl disulfide
- Benzyl phenyl disulfide
Properties
IUPAC Name |
(methyldisulfanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSQHVXHZCNJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065719 | |
Record name | Disulfide, methyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow liquid with powerful odour | |
Record name | Methyl phenyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |
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Boiling Point |
62.00 to 65.00 °C. @ 2.00 mm Hg | |
Record name | Methyl phenyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040939 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; soluble in alcohol | |
Record name | Methyl phenyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.145-1.150 | |
Record name | Methyl phenyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14173-25-2 | |
Record name | Methyl phenyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14173-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl phenyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phenyl disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87076 | |
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Record name | Disulfide, methyl phenyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Disulfide, methyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl phenyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL PHENYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY4EJP36CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl phenyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040939 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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